molecular formula C12H17BrN2O3 B1401642 tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate CAS No. 882169-78-0

tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate

Cat. No.: B1401642
CAS No.: 882169-78-0
M. Wt: 317.18 g/mol
InChI Key: UUHLMDXHTZWKDZ-UHFFFAOYSA-N
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Description

tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate: is an organic compound with the molecular formula C12H17BrN2O3 and a molecular weight of 317.18 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a 5-bromopyridin-3-yloxyethyl moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 5-bromopyridine and tert-butyl carbamate.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out under inert atmosphere (e.g., nitrogen or argon) and may require catalysts or specific solvents to achieve high yields.

Industrial Production Methods: Industrial production methods for tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various alkylating agents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the pyridine ring or the carbamate group.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

tert-butyl N-[2-(5-bromopyridin-3-yl)oxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(16)15-4-5-17-10-6-9(13)7-14-8-10/h6-8H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHLMDXHTZWKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856430
Record name tert-Butyl {2-[(5-bromopyridin-3-yl)oxy]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882169-78-0
Record name tert-Butyl {2-[(5-bromopyridin-3-yl)oxy]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromopyridin-3-ol (0.5 g, 2.87 mmol) in THF (30 mL) cooled to 0° C. were added triphenylphosphine (0.829 g, 3.16 mmol) and tert-butyl 2-hydroxyethylcarbamate (0.51 g, 3.16 mmol) in THF (5 mL) followed by di-(4-chlorobenzyl)azodicarboxylate (1.16 g, 3.16 mmol), added portionwise, and the reaction mixture was then stirred at room temperature over night. The mixture was diluted with EtOAc, poured into aq. NaHCO3 (50 mL) and the aqueous layer was extracted with EtOAc (2×100 mL). Combined organics were washed with brine, dried over Na2SO4, filtered and evaporated. The residue was taken up in diethyl ether (50 mL) and left to stand in the fridge for 2 h. After this time, the solid precipitate was filtered off and the resulting filtrate evaporated to dryness. The residue was purified by silica gel flash chromatography eluting with a 0 to 30% EtOAc-heptane gradient to give the title compound (0.57 g, 63%) as a white solid. MS: 317.0 and 319.0 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.829 g
Type
reactant
Reaction Step Two
Quantity
0.51 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.16 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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